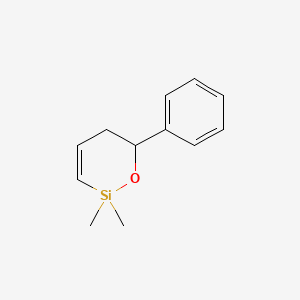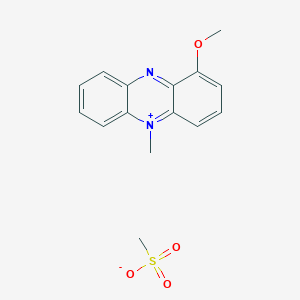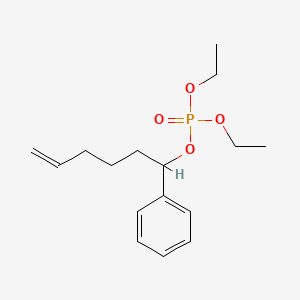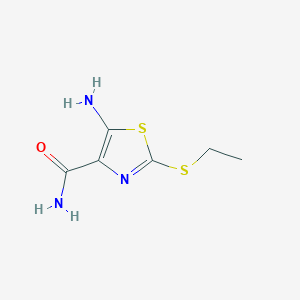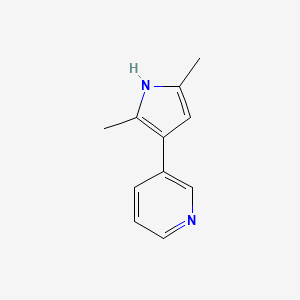
3-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine typically involves the condensation of 2,5-hexanedione with 3-aminopyridine under acidic conditions. The Paal-Knorr reaction is a common method used for this synthesis . The reaction is carried out by heating the reactants in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole and pyridine derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)methylpyridine
Uniqueness
3-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine is unique due to its specific substitution pattern on the pyrrole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
3-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine |
InChI |
InChI=1S/C11H12N2/c1-8-6-11(9(2)13-8)10-4-3-5-12-7-10/h3-7,13H,1-2H3 |
InChI-Schlüssel |
PDSJWFPHKLQDLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1)C)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


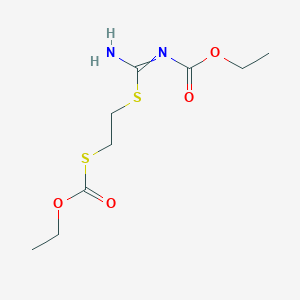
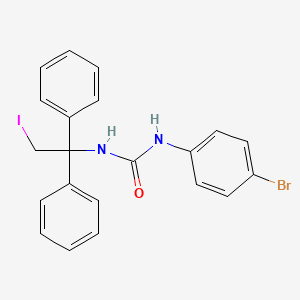

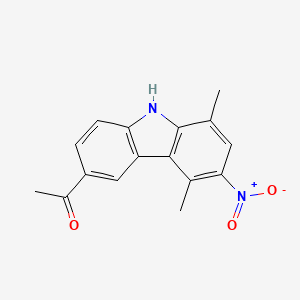
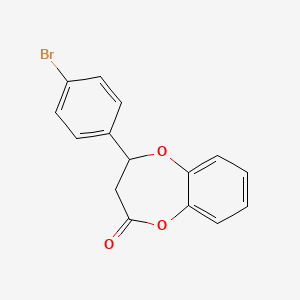
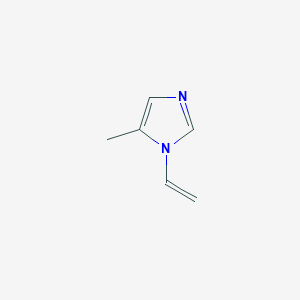
![1,5-Bis(2H-1,3-benzodioxol-5-yl)octahydropyrano[4,3-c]pyran-3,7-diol](/img/structure/B14287970.png)
![6-Methyl-4-[(2,3,5-trimethoxyphenyl)methyl]pyridine-3-carboxylic acid](/img/structure/B14287972.png)


